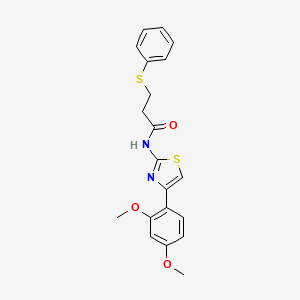

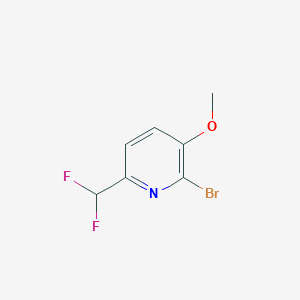

![molecular formula C20H23N3O5S B2537470 3-カルバモイル-2-(3-フェノキシプロパンアミド)-4,5-ジヒドロチエノ[2,3-c]ピリジン-6(7H)-カルボン酸エチル CAS No. 864925-77-9](/img/structure/B2537470.png)

3-カルバモイル-2-(3-フェノキシプロパンアミド)-4,5-ジヒドロチエノ[2,3-c]ピリジン-6(7H)-カルボン酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-carbamoyl-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.

BenchChem offers high-quality ethyl 3-carbamoyl-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-carbamoyl-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

触媒的プロト脱ボロン化

この化合物のラジカルに基づくプロト脱ボロン化は、ピナコールボロン酸エステルの官能基化のための貴重な方法として台頭してきました。これらのエステルは、有機合成における重要な構成要素として役立ちます。アルキルボロン酸エステルの脱ボロン化を官能基化するプロトコルは数多く存在しますが、プロト脱ボロン化はあまり研究されていません。 最近の研究では、ラジカルアプローチを用いた1級(1°)、2級(2°)、および3級(3°)アルキルボロン酸エステルの触媒的プロト脱ボロン化が実証されています 。この方法により、従来知られていなかった、形式的なアンチマルコフニコフアルケンのヒドロメチル化が可能になります。ヒドロメチル化シーケンスは、メトキシ保護された(-)-Δ8-THCおよびコレステロールに成功裏に適用されました。さらに、プロト脱ボロン化プロセスは、δ-®-コニセインおよびインドリジジン209Bの形式的な全合成に重要な役割を果たしました。

鈴木・宮浦カップリング

鈴木・宮浦(SM)クロスカップリング反応は、広く適用されている遷移金属触媒による炭素-炭素結合形成方法です。ピナコールボロン酸エステルは、本化合物など、SMカップリング反応において重要な役割を果たします。これらのエステルは安定しており、精製が容易で、市販されています。 SMカップリングにより、生物活性分子、医薬品中間体、および材料を含む、多様な有機化合物を合成することができます .

その他の変換

SMカップリングに加えて、ピナコールボロン酸エステルはさまざまな官能基に変換できます。これらの変換には、酸化、アミノ化、ハロゲン化、およびC-C結合形成(アルケニル化、アルキニル化、およびアリール化)が含まれます。 ピナコールボロン酸エステルの安定性により、ボロン部分が生成物中に残る化学変換に適しています .

作用機序

Target of Action

Thieno[2,3-b]pyridine derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have also been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .

Mode of Action

It can be inferred from the broad range of activities exhibited by thieno[2,3-b]pyridine derivatives that this compound likely interacts with its targets in a way that modulates their function, leading to the observed pharmacological effects .

Biochemical Pathways

Given the wide range of biological activities associated with thieno[2,3-b]pyridine derivatives, it is likely that this compound affects multiple pathways

Result of Action

Given the reported activities of thieno[2,3-b]pyridine derivatives, it can be inferred that this compound likely induces changes at the molecular and cellular levels that result in its observed pharmacological effects .

特性

IUPAC Name |

ethyl 3-carbamoyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S/c1-2-27-20(26)23-10-8-14-15(12-23)29-19(17(14)18(21)25)22-16(24)9-11-28-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H2,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEOTAAHTCDETA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

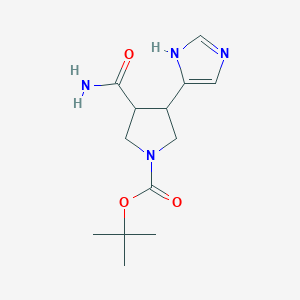

![2-(4-(Indolin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2537391.png)

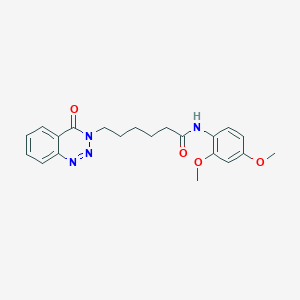

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate](/img/structure/B2537396.png)

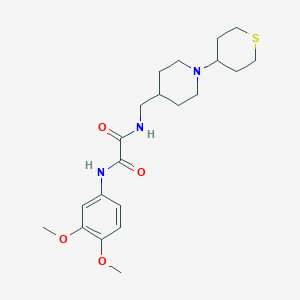

![N'-[4-(dimethylamino)phenyl]-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide](/img/structure/B2537400.png)

![1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2537402.png)

![(2E)-2-[(thiophen-2-yl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B2537405.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2537406.png)

![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2537408.png)